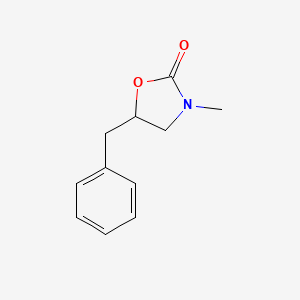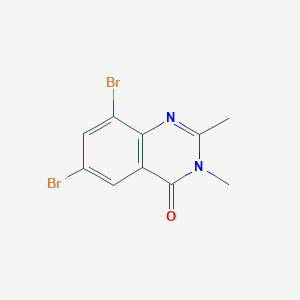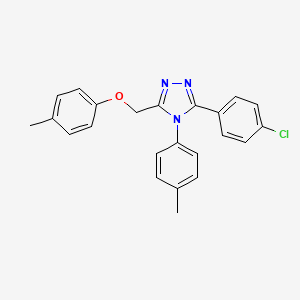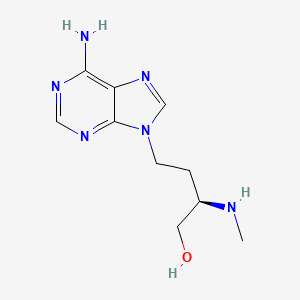
2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate is a complex organic compound that combines a benzyl group with a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate typically involves multiple steps. One common method includes the reaction of a benzyl halide with a purine derivative in the presence of a base. The decylthio group is introduced through a nucleophilic substitution reaction, where a decylthiol reacts with the benzyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate can undergo various chemical reactions, including:
Oxidation: The decylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the decylthio group, yielding a simpler benzyl purine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl purine derivatives.
Substitution: Various functionalized benzyl purine derivatives.
Aplicaciones Científicas De Investigación
2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its purine moiety.
Mecanismo De Acción
The mechanism of action of 2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate involves its interaction with molecular targets, such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The decylthio group may enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related purine derivative with different functional groups.
2-((2-(Acetylamino)-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl acetate: Another purine derivative with an acetylamino group.
Uniqueness
2-(Decylthio)benzyl 2-(9H-purin-9-yl)acetate is unique due to its combination of a benzyl group with a decylthio substituent, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C24H32N4O2S |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(2-decylsulfanylphenyl)methyl 2-purin-9-ylacetate |
InChI |
InChI=1S/C24H32N4O2S/c1-2-3-4-5-6-7-8-11-14-31-22-13-10-9-12-20(22)17-30-23(29)16-28-19-27-21-15-25-18-26-24(21)28/h9-10,12-13,15,18-19H,2-8,11,14,16-17H2,1H3 |
Clave InChI |
FJQGYKIRZCCIMN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC1=CC=CC=C1COC(=O)CN2C=NC3=CN=CN=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)









![1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
